molecular formula C16H21NO4 B13595724 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid

1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid

Cat. No.: B13595724
M. Wt: 291.34 g/mol
InChI Key: ZMZKKPPHIAFVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-4-phenylcyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential irritant properties of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino group can later be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-7-5-11(6-8-12)16(13(18)19)9-4-10-16/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

ZMZKKPPHIAFVFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.